molecular formula C21H20ClN3OS B2498096 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-76-3

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2498096
M. Wt: 397.92
InChI Key: WSMJUEMJFROOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions, multi-step pathways, and specific reagents to introduce functional groups or form the spiro framework characteristic of these molecules. For example, the synthesis of similar spirolinked structures has been achieved through reactions involving 4-chlorobenzoyl chloride and other reagents under controlled conditions to ensure the desired product formation (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is characterized by single-crystal X-ray diffraction, revealing details such as ring conformations and the spatial arrangement of functional groups. These structures often feature a combination of planar and non-planar ring systems, contributing to their chemical reactivity and potential interactions (Wang et al., 2011).

Chemical Reactions and Properties

Compounds within this chemical class can participate in various chemical reactions, attributed to their functional groups and molecular framework. The reactivity can include formation or cleavage of bonds in the spiro structure, interactions with nucleophiles or electrophiles, and transformations under specific conditions, such as ultrasonic energy, to yield novel derivatives with unique properties (Velupula et al., 2021).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound that belongs to a class of triazaspirodecanone derivatives, which have been synthesized and studied for various applications in scientific research. The compound and its derivatives have been explored for their potential in medicinal chemistry due to their unique structural features and biological activities.

One study focuses on the synthesis and characterization of spiroheterocycles containing 1,2,4-triazole, piperidine, and sulfonamide moieties, highlighting the antimicrobial activity of these compounds against several strains of microbes (Dalloul et al., 2017). This indicates the potential of 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and similar compounds in the development of new antimicrobial agents.

Another aspect of research involves the crystal structure analysis of related compounds, providing insights into their molecular configurations and interactions. For example, the synthesis and crystal structure determination of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate offer valuable information on the spatial arrangement and potential reactivity of such molecules (Wang et al., 2011).

Anticancer and Antidiabetic Potential

The development of novel spirothiazolidines analogs for anticancer and antidiabetic applications has also been explored. Research in this area has led to the identification of compounds with significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as compounds showing therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

properties

IUPAC Name

(4-chlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJUEMJFROOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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